

Application Notes and Protocols for Screening Uroporphyrinogen III Synthase Inhibitors

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Compound of Interest

Compound Name: *uroporphyrin III*

Cat. No.: *B094212*

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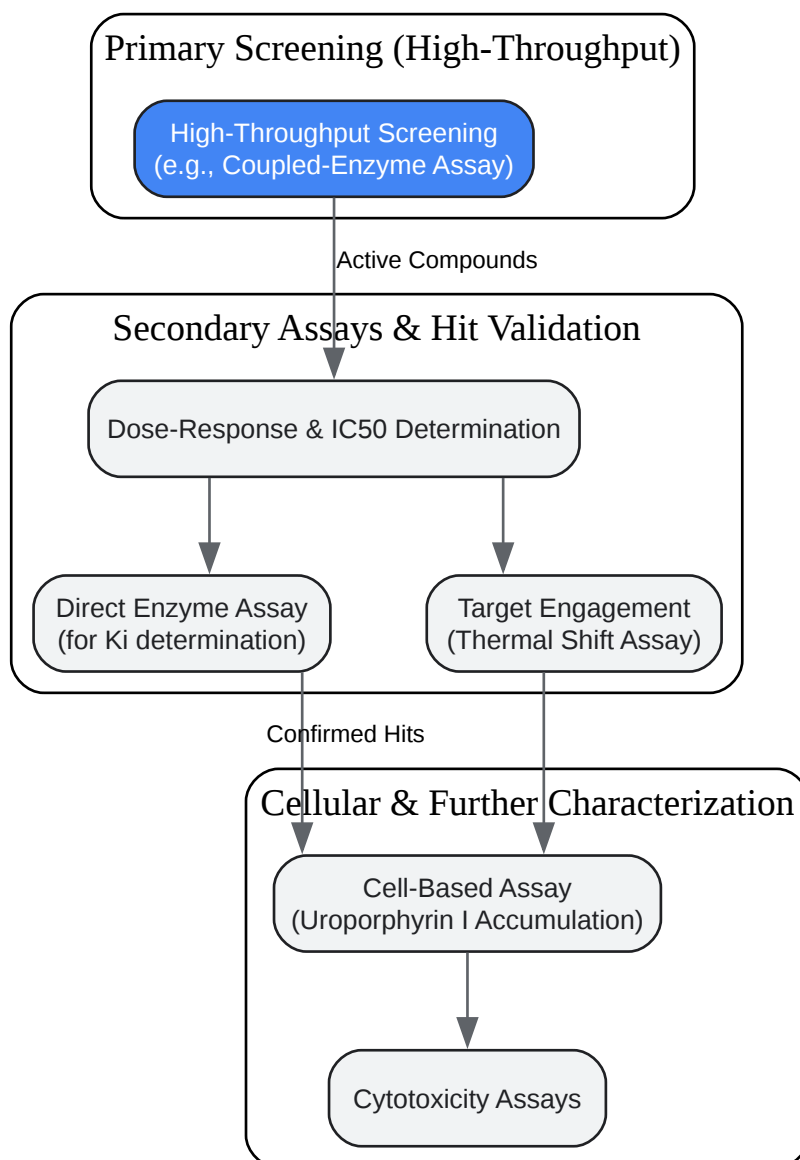
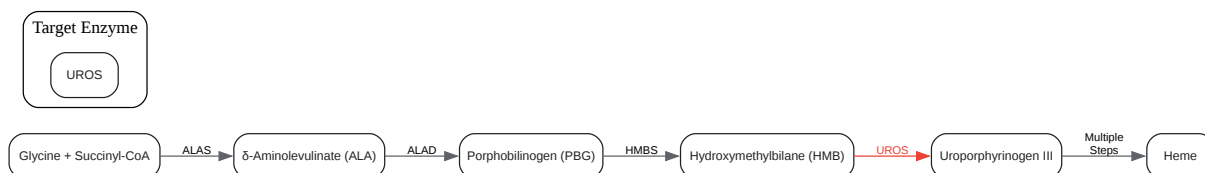
For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroporphyrinogen III synthase (UROS), the fourth enzyme in the heme biosynthetic pathway, catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane into the macrocyclic uroporphyrinogen III. This step is crucial as it introduces the asymmetric arrangement of side chains required for the synthesis of heme, chlorophyll, and vitamin B12. In certain cancers, the upregulation of the heme synthesis pathway has been observed, making UROS a potential therapeutic target. Inhibition of UROS leads to the accumulation of the non-functional isomer uroporphyrinogen I, which can be cytotoxic. These application notes provide detailed protocols for screening and identifying inhibitors of UROS, a critical step in the development of novel therapeutics.

Heme Biosynthesis Pathway

The synthesis of heme is a conserved eight-enzyme pathway. UROS catalyzes a key isomerization and cyclization step. Inhibition of UROS disrupts the pathway, leading to the accumulation of a non-functional byproduct.



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